[2-Phenyl-2-(1-piperidinyl)ethyl]amine dihydrochloride
Overview
Description
[2-Phenyl-2-(1-piperidinyl)ethyl]amine dihydrochloride: is a chemical compound with the molecular formula C13H20N2·2HCl It is a derivative of piperidine, a six-membered heterocyclic amine, and is characterized by the presence of a phenyl group and a piperidinyl group attached to an ethylamine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [2-Phenyl-2-(1-piperidinyl)ethyl]amine dihydrochloride typically involves the reaction of 2-phenyl-2-(1-piperidinyl)ethanamine with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the dihydrochloride salt. The general reaction scheme is as follows: [ \text{C13H20N2} + 2 \text{HCl} \rightarrow \text{C13H20N2·2HCl} ]
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale synthesis using similar reaction conditions. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and filtration to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [2-Phenyl-2-(1-piperidinyl)ethyl]amine dihydrochloride can undergo oxidation reactions, typically involving reagents such as potassium permanganate or hydrogen peroxide. These reactions can lead to the formation of various oxidized derivatives.
Reduction: The compound can also undergo reduction reactions, often using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced amine derivatives.
Substitution: Substitution reactions involving this compound can occur, where functional groups on the phenyl or piperidinyl rings are replaced with other substituents. Common reagents for these reactions include halogens and alkylating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogens (e.g., chlorine, bromine), alkylating agents (e.g., methyl iodide)
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenyl ketones or carboxylic acids, while reduction may produce primary or secondary amines.
Scientific Research Applications
Chemistry: In chemistry, [2-Phenyl-2-(1-piperidinyl)ethyl]amine dihydrochloride is used as a building block for the synthesis of more complex molecules
Biology: In biological research, this compound is studied for its potential effects on biological systems. It can be used as a ligand in receptor binding studies or as a precursor for the synthesis of biologically active molecules.
Medicine: In medicine, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific receptors or enzymes.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and intermediates. Its reactivity and stability make it suitable for various applications, including the manufacture of agrochemicals and polymers.
Mechanism of Action
The mechanism of action of [2-Phenyl-2-(1-piperidinyl)ethyl]amine dihydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
2-Phenylethylamine: A simpler analog lacking the piperidinyl group.
N-Phenylpiperidine: A compound with a similar structure but without the ethylamine linkage.
Piperidine: The parent compound, a six-membered heterocyclic amine.
Uniqueness: [2-Phenyl-2-(1-piperidinyl)ethyl]amine dihydrochloride is unique due to the presence of both a phenyl group and a piperidinyl group attached to an ethylamine backbone. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
2-phenyl-2-piperidin-1-ylethanamine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2.2ClH/c14-11-13(12-7-3-1-4-8-12)15-9-5-2-6-10-15;;/h1,3-4,7-8,13H,2,5-6,9-11,14H2;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHVXVYPKJJFDSZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(CN)C2=CC=CC=C2.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22Cl2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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